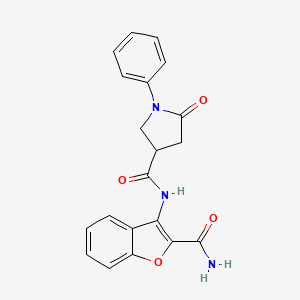

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a benzofuran moiety and a pyrrolidine-3-carboxamide scaffold. The benzofuran ring is substituted with a carbamoyl group at position 2, while the pyrrolidine ring features a 5-oxo group and a phenyl substituent at position 1.

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c21-19(25)18-17(14-8-4-5-9-15(14)27-18)22-20(26)12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPHVDXHYQMPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as benzofuran and pyrrolidine derivatives.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The benzofuran moiety is known to interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Core Structure : Pyrrolidine-3-carboxamide with 5-oxo and phenyl groups.

- Substituents : 3,5-Dichlorophenyl at the carboxamide nitrogen.

- Target/Activity: Direct inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), forming a hydrogen bond with Tyr158 .

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Core Structure : Identical pyrrolidine-3-carboxamide backbone.

- Substituents : Piperazine sulfonyl ethyl group.

- Target/Activity : MERS-CoV inhibitor with IC50 values of 81.8 µM (assay 1) and 0.574 µM (assay 2), indicating context-dependent potency .

- Key Difference : The bulky, polar piperazine sulfonyl group may enhance solubility but reduce membrane permeability compared to the compact benzofuran-carbamoyl group.

NAT-1 and NAT-2

Mechanistic and Pharmacological Insights

N/D: Not disclosed in provided evidence.

Critical Evaluation of Structural Modifications

Benzofuran vs. Dichlorophenyl :

- The benzofuran group in the main compound may confer metabolic stability due to aromatic rigidity, whereas the dichlorophenyl group in enhances electrophilicity, favoring enzyme inhibition.

Carbamoyl vs. Piperazine Sulfonyl :

- The carbamoyl group (main compound) is smaller and less polar than the piperazine sulfonyl group in , which could improve blood-brain barrier penetration but reduce solubility.

Pyrrolidine vs. Thiazolidinone: Pyrrolidine’s five-membered ring offers conformational flexibility, while thiazolidinone’s sulfur atom and carbonyl group () may alter redox activity or metal chelation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.